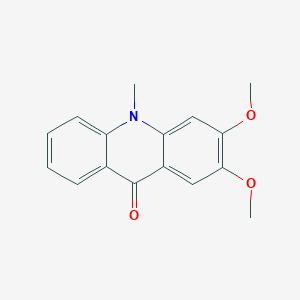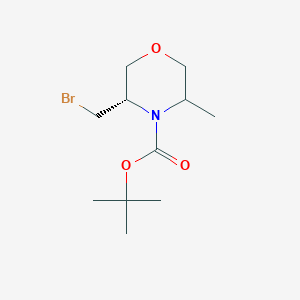
(S)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a bromomethyl group attached to the morpholine ring, which is further substituted with a tert-butyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate typically involves the bromination of a precursor compound. One common method is the bromomethylation of morpholine derivatives using paraformaldehyde and hydrobromic acid in acetic acid. This reaction is efficient and minimizes the generation of toxic byproducts .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions that form new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium hydroxide in aqueous tetrahydrofuran (THF) for the formation of alcohols and ethers.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted morpholine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
(S)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate has several applications in scientific research:
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It finds applications in the production of fine chemicals, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate involves its reactivity towards nucleophiles, leading to the formation of new chemical bonds. This reactivity is primarily due to the presence of the bromomethyl group, which acts as an electrophilic center. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(Bromomethyl)but-3-enoate: This compound is similar in structure and reactivity, used in the synthesis of heterocyclic compounds.
3-(Bromoacetyl)coumarins: These compounds are used in the preparation of polyfunctionalized heterocyclic systems and have applications in drug discovery.
Uniqueness
(S)-tert-Butyl 3-(Bromomethyl)-5-methylmorpholine-4-carboxylate is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its tert-butyl ester group also provides steric hindrance, influencing its reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H20BrNO3 |
|---|---|
Poids moléculaire |
294.19 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-(bromomethyl)-5-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-8-6-15-7-9(5-12)13(8)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3/t8?,9-/m1/s1 |
Clé InChI |
MZAGHJAVTHYPDO-YGPZHTELSA-N |
SMILES isomérique |
CC1COC[C@H](N1C(=O)OC(C)(C)C)CBr |
SMILES canonique |
CC1COCC(N1C(=O)OC(C)(C)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine hydrochloride](/img/structure/B12928125.png)
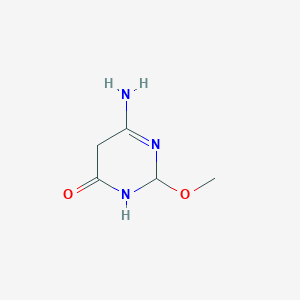
![N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine](/img/structure/B12928138.png)
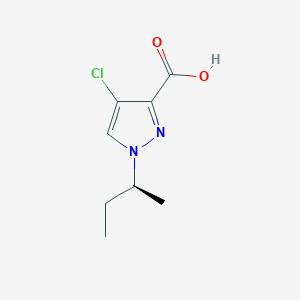
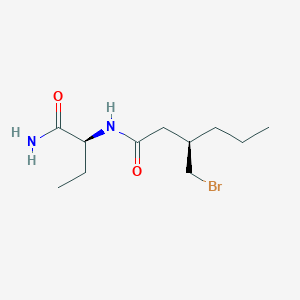

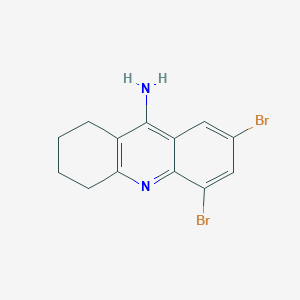
![(3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12928183.png)
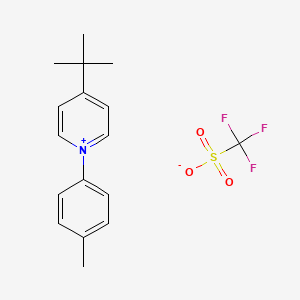
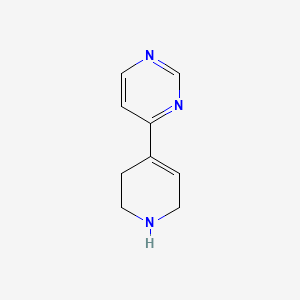
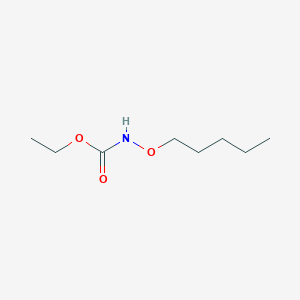
![2-Phenyl-7,8-dihydro-4H-thiopyrano[3,4-b]pyrazin-3(5H)-one](/img/structure/B12928216.png)
